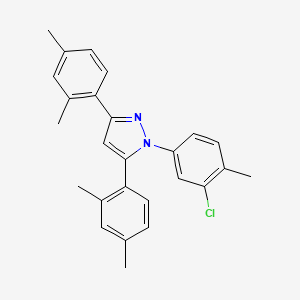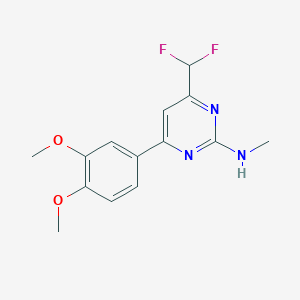
4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-METHYLAMINE is a synthetic organic compound characterized by the presence of difluoromethyl and dimethoxyphenyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-METHYLAMINE typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 3,4-dimethoxybenzaldehyde and difluoromethylamine.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a difluoromethylation reaction, often using difluoromethylating agents like ClCF2H.
Methylation: The final step involves the methylation of the amine group using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reactions efficiently and safely.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-METHYLAMINE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated pyrimidine derivatives.
Scientific Research Applications
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-METHYLAMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-METHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N,N-DIMETHYLACETAMIDE COMPOUND WITH 2-[(DIFLUOROMETHYL)SULFANYL]-5-(3,4-DIMETHOXYPHENYL)-3-PHENYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
- 4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-methyl-2-pyrimidinamine
Uniqueness
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-METHYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H15F2N3O2 |
|---|---|
Molecular Weight |
295.28 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C14H15F2N3O2/c1-17-14-18-9(7-10(19-14)13(15)16)8-4-5-11(20-2)12(6-8)21-3/h4-7,13H,1-3H3,(H,17,18,19) |
InChI Key |
UFUQFFVNGWPJOQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=CC(=N1)C(F)F)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


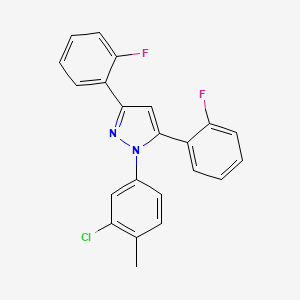
![6-cyclopropyl-3-(3-methoxyphenyl)-N-[1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921835.png)
![11,13-dimethyl-4-(1-methylsulfonylpiperidin-3-yl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10921842.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921844.png)
![5-Fluoro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)thiophene-2-carboxamide](/img/structure/B10921848.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10921850.png)
![(2E)-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}prop-2-en-1-one](/img/structure/B10921855.png)
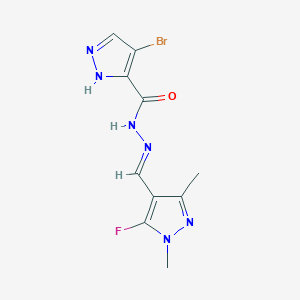
![3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921858.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10921859.png)
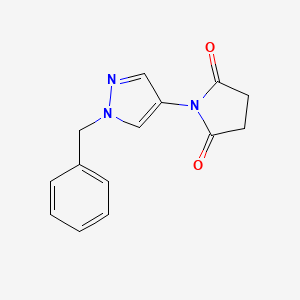

![1-benzyl-N-[1-ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-yl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B10921884.png)
